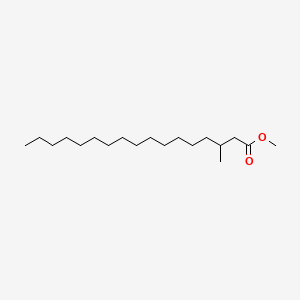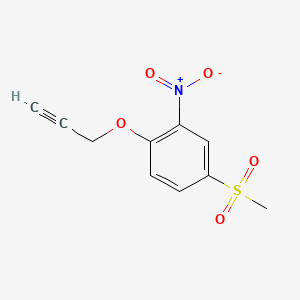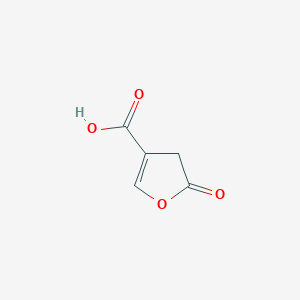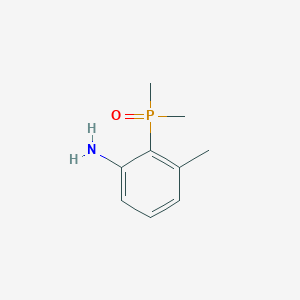![molecular formula C18H19NO4 B13923431 [4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
[4-(2-Cbz-aminoEthyl)phenyl]aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Cbz-aminoEthyl)phenyl]acetic acid: is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group attached to an aminoethyl group, which is further connected to a phenylacetic acid moiety . The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(2-aminoethyl)phenylacetic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of .
Reduction: Reduction reactions can target the Cbz group, leading to the removal of the protecting group and the formation of the free amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under controlled conditions.
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of .
Substitution: Introduction of various substituents such as or on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of peptides and pharmaceutical compounds due to its protected amine group .
Biology:
- Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids .
Medicine:
- Investigated for its potential use in the development of drug delivery systems and prodrugs where the Cbz group can be selectively removed under physiological conditions .
Industry:
Wirkmechanismus
The mechanism of action of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid primarily involves the protection and deprotection of the amino group. The Cbz group serves as a protecting group that can be selectively removed under specific conditions, allowing for the controlled release of the free amine . This property is particularly useful in peptide synthesis and drug development , where selective protection and deprotection are crucial .
Vergleich Mit ähnlichen Verbindungen
[4-(2-Boc-aminoEthyl)phenyl]acetic acid: Similar structure but with a protecting group instead of Cbz.
[4-(2-Fmoc-aminoEthyl)phenyl]acetic acid: Contains an protecting group.
[4-(2-Ac-aminoEthyl)phenyl]acetic acid: Features an protecting group.
Uniqueness:
- The Cbz group in [4-(2-Cbz-aminoEthyl)phenyl]acetic acid offers mild deprotection conditions using catalytic hydrogenation , which is advantageous in multi-step synthesis .
- The compound’s structural similarity to natural amino acids makes it a valuable intermediate in biochemical studies and pharmaceutical applications .
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid |
InChI |
InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21) |
InChI-Schlüssel |
WHIFKDHRRQLKIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)


![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)

![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)




![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

